4-acetylbenzyl 4-(acetylamino)benzoate
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Overview
Description
4-acetylbenzyl 4-(acetylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyl group attached to a benzyl moiety and an acetylamino group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylbenzyl 4-(acetylamino)benzoate can be achieved through several methods. One common approach involves the esterification of 4-(acetylamino)benzoic acid with 4-acetylbenzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-acetylbenzyl 4-(acetylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the acetyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-acetylbenzoic acid, while reduction may produce 4-acetylbenzyl alcohol.
Scientific Research Applications
4-acetylbenzyl 4-(acetylamino)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be utilized in the production of specialty chemicals or as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of 4-acetylbenzyl 4-(acetylamino)benzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ester moiety may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-acetylamino benzoic acid: Similar in structure but lacks the benzyl ester group.
4-acetylbenzyl alcohol: Contains the benzyl group but lacks the acetylamino benzoate moiety.
4-acetylbenzoic acid: Similar but lacks the acetylamino group.
Uniqueness
4-acetylbenzyl 4-(acetylamino)benzoate is unique due to the presence of both the acetylamino and benzyl ester groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(4-acetylphenyl)methyl 4-acetamidobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12(20)15-5-3-14(4-6-15)11-23-18(22)16-7-9-17(10-8-16)19-13(2)21/h3-10H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHGLJYRRZRPLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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